1-(4-fluorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
Description
1-(4-Fluorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and a triazolylsulfanylmethyl moiety. The tetrazole ring is notable for its metabolic stability and hydrogen-bonding capacity, while the fluorophenyl and triazole groups enhance interactions with biological targets through π-π stacking and halogen bonding .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN7S/c11-7-1-3-8(4-2-7)18-9(14-16-17-18)5-19-10-12-6-13-15-10/h1-4,6H,5H2,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBOEXVTAZNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC=NN3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Formation of the Tetrazole Ring: This can be done using azide and nitrile precursors under thermal or catalytic conditions.
Linking the Triazole and Tetrazole Rings: This step involves the formation of a sulfanyl bridge between the two rings, typically through a thiolation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and antifungal properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in various biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Chloro vs. Fluoro Derivatives :
Isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted) (from ) exhibit similar molecular conformations but divergent crystal packing due to halogen size differences. This suggests that halogen substitution (F, Cl, Br) can fine-tune physicochemical properties without altering core geometry . - 3-Chloro-4-Fluorophenyl Motif :
In tyrosinase inhibitors, the 3-chloro-4-fluorophenyl group enhances activity compared to 4-fluorophenyl alone, demonstrating the importance of substituent positioning .
Heterocyclic Core Modifications
- Tetrazole vs.
Key Research Findings
Halogen Substitutions :
- Fluorine at the para position optimizes target engagement, while chloro/bromo derivatives adjust crystal packing for material science applications .
Heterocyclic Core Impact :
- Tetrazoles offer superior metabolic stability over oxadiazoles, making them preferable in drug design .
SAR Insights :
- Adding electron-withdrawing groups (e.g., Cl) at specific positions (e.g., C-3 of phenyl) enhances inhibitory potency .
Biological Activity
1-(4-fluorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a tetrazole ring and a triazole moiety, which are known for their diverse biological activities. The presence of the fluorophenyl group may enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃N₅S |
| Molecular Weight | 277.27 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing triazole and tetrazole rings exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent.
Antifungal Activity
The compound has demonstrated antifungal properties against several fungal pathogens. For instance, studies have reported that triazole derivatives effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal drugs.
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.8 |
| A549 | 18.9 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the triazole moiety may allow for interaction with enzymes involved in nucleic acid synthesis, thereby inhibiting microbial growth.
- Receptor Modulation : The fluorophenyl group may enhance binding affinity to certain receptors involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A notable study investigated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability compared to control groups, supporting its potential as a novel therapeutic agent.
Another study focused on its anticancer properties, revealing that treatment with the compound resulted in increased apoptosis rates in breast cancer cells compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
